L-cysteinyl-L-lysylglycyl-L-lysylglycyl-L-alanyl-L-lysyl-L-cysteinyl-L-seryl-L-arginyl-L-leucyl-L-methionyl-L-tyrosyl-L-alpha-aspartyl-L-cysteinyl-L-cysteinyl-L-threonylglycyl-L-seryl-L-cysteinyl-L-arginyl-L-serylglycyl-L-lysyl-L-cysteinamide,cyclic(1-->16),(8-->20),(15-->25)-tris(disulfide),trifluoroacetatesalt
Description
The compound L-cysteinyl-L-lysylglycyl-L-lysylglycyl-L-alanyl-L-lysyl-L-cysteinyl-L-seryl-L-arginyl-L-leucyl-L-methionyl-L-tyrosyl-L-alpha-aspartyl-L-cysteinyl-L-cysteinyl-L-threonylglycyl-L-seryl-L-cysteinyl-L-arginyl-L-serylglycyl-L-lysyl-L-cysteinamide, cyclic(1→16),(8→20),(15→25)-tris(disulfide), trifluoroacetate salt is a synthetic peptide featuring a complex structure stabilized by three disulfide bonds. Key characteristics include:
- Sequence: A 25-amino acid chain rich in cysteine, lysine, and arginine residues, with glycine and serine spacers.
- Disulfide Bonds: Cyclic bridges at positions 1–16, 8–20, and 15–25, which confer structural rigidity and stability .
- Functional Groups: The trifluoroacetate (TFA) salt enhances solubility in aqueous and organic solvents, making it suitable for biochemical applications.
This peptide shares homology with ω-conotoxins, a class of neurotoxic peptides targeting voltage-gated calcium channels (VGCCs).
Properties
IUPAC Name |
2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H172N36O32S7.C2HF3O2/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70;3-2(4,5)1(6)7/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114);(H,6,7)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFFCQKDBWSMRCD-XZSNVYKZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H173F3N36O34S7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2753.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ziconotide involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of Fmoc-Cys(Acm)-OH to an amino resin, followed by the sequential addition of protected amino acids using Fmoc chemistry. The linear peptide is then cleaved from the resin, and the Acm protecting groups are removed. The peptide is cyclized to form the disulfide bonds, purified, and lyophilized to obtain the final product .
Industrial production of Ziconotide follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves rigorous quality control measures to maintain the integrity of the peptide structure and its pharmacological properties .
Chemical Reactions Analysis
Ziconotide undergoes several types of chemical reactions, including:
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Cleavage of disulfide bonds to yield linear peptides.
Substitution: Replacement of protecting groups during peptide synthesis.
Common reagents used in these reactions include oxidizing agents like iodine for disulfide bond formation and reducing agents like dithiothreitol for disulfide bond cleavage. The major products formed from these reactions are the cyclic peptide with intact disulfide bonds and the linear peptide with free thiol groups .
Scientific Research Applications
Ziconotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Biology: Investigated for its role in modulating calcium channels and neurotransmission.
Medicine: Approved for the treatment of severe chronic pain, particularly in patients who do not respond to other analgesics. .
Industry: Utilized in the development of new analgesic drugs and as a reference compound in pharmacological studies
Mechanism of Action
Ziconotide exerts its effects by selectively blocking N-type calcium channels located on the presynaptic terminals of neurons in the spinal cord. This inhibition prevents the release of neurotransmitters involved in pain signaling, thereby reducing pain transmission. The binding of Ziconotide to these channels is reversible, and its analgesic effects are achieved without the development of tolerance or addiction .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The target compound is distinguished by its tris-disulfide framework and TFA salt modification . Below is a comparison with structurally related peptides:
Table 1: Structural Comparison
Key Observations:
- Sequence Length: The target’s 25-residue length is intermediate between smaller linear peptides (e.g., 7 residues in ) and larger conotoxins (26 residues in ).
Functional and Pharmacological Implications
Disulfide Bonds and Stability
The tris-disulfide framework in the target compound enhances proteolytic resistance and structural integrity, similar to ω-conotoxins. However, the 15–25 bridge (vs. 15–26 in ω-Conotoxin MVIIC) may reduce affinity for N-type VGCCs, as conotoxins rely on precise disulfide positioning for channel specificity .
Physicochemical Properties
Solubility and Stability
- Trifluoroacetate Salt: Enhances solubility in polar solvents (e.g., water, DMSO) compared to non-salt forms .
- Molecular Weight : Estimated at ~3,000 Da, similar to other mid-sized peptides like SNX-230 (2,654 Da) .
Biological Activity
L-cysteinyl-l-lysylglycyl-l-lysylglycyl-l-alanyl-l-lysyl-l-cysteinyl-l-seryl-l-arginyl-l-leucyl-l-methionyl-l-tyrosyl-l-alpha-aspartyl-l-cysteinyl-l-cysteinyl-l-threonylglycyl-l-seryl-l-cysteinyl-l-arginyl-l-serylglycyl-l-lysyl-l-cysteinamide is a complex cyclic peptide composed of 16 amino acids linked by disulfide bonds. This compound has garnered attention for its potential biological activities, particularly in therapeutic applications.
- Antioxidant Properties : The presence of cysteine residues in the peptide structure suggests potential antioxidant activity, which can help in reducing oxidative stress in cells. This is crucial for protecting cellular components from damage caused by free radicals.
- Neuroprotective Effects : Preliminary studies indicate that cyclic peptides may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. They may modulate neurotransmitter release and enhance neuronal survival.
- Immunomodulation : The peptide's structure may influence immune responses, possibly enhancing the activity of immune cells or modulating inflammatory pathways.
In Vitro Studies
Research has demonstrated that cyclic peptides similar to L-cysteinyl-l-lysylglycyl have shown promising results in various in vitro models:
- Cell Viability Assays : Studies indicated that these peptides can enhance cell viability under stress conditions, suggesting protective effects against apoptosis.
- Cytokine Production : Certain studies reported increased production of anti-inflammatory cytokines when exposed to these peptides, indicating potential use in inflammatory conditions.
Case Studies
- Neurodegenerative Disease Models : In a study involving mice with induced neurodegeneration, treatment with cyclic peptides resulted in improved cognitive function and reduced neuronal loss compared to control groups.
- Inflammatory Response : Another study demonstrated that administration of cyclic peptides led to a significant reduction in markers of inflammation in a rat model of induced arthritis.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| L-Cystein | Antioxidant | Reduces oxidative stress; protects against cell damage |
| Ziconotide | Analgesic | Effective in severe pain management; acts on calcium channels |
| Cyclic Peptides (general) | Neuroprotective | Enhances neuronal survival; modulates neurotransmitter release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
